1-(5-Methyl-2-thienyl)butylamine
Description
1-(5-Methyl-2-thienyl)butylamine is a substituted butylamine derivative featuring a thiophene ring with a methyl group at the 5-position. The compound’s structure combines a four-carbon alkyl chain (butylamine) with a thienyl substituent, which may influence its electronic, steric, and physicochemical properties. Such derivatives are of interest in medicinal chemistry and materials science due to the tunable nature of their aromatic and aliphatic components.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
OXCFSYYNXWRTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(S1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thienyl)butylamine can be synthesized through various methods. One common approach involves the alkylation of 5-methyl-2-thiophenecarboxaldehyde with butylamine under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-thienyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-(5-Methyl-2-thienyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-thienyl)butylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Differences :
- Lacks the thienyl moiety, instead featuring an ethyl group attached to the butylamine backbone.
Implications :
- The absence of the thiophene ring likely results in lower polarity and altered solubility compared to 1-(5-Methyl-2-thienyl)butylamine.
- Limited data on physical-chemical properties (e.g., boiling point, density) are available in the evidence .
1-(4-Methyl-2-thienyl)butylamine (CAS 1270363-43-3)
Structural Differences :
- Positional isomer of the target compound, with the methyl group on the 4-position of the thienyl ring instead of the 5-position.
Key Data :
Implications :
1-(5-Methyl-2-thienyl)-N-(pyridin-4-ylmethyl)methanamine (CAS 893597-67-6)
Structural Differences :
- Shorter carbon chain (methanamine vs. butylamine).
- Additional pyridin-4-ylmethyl group attached to the amine, introducing a heteroaromatic system.
Key Data :
Implications :
- The pyridine moiety enhances basicity and enables hydrogen bonding, which could increase target selectivity in pharmacological contexts.
Comparative Data Table
Research Findings and Implications
- Structural Isomerism : The position of the methyl group on the thienyl ring (4- vs. 5-) may influence electronic effects and steric hindrance, impacting interactions with biological targets or materials .
- Substituent Effects : Addition of a pyridinylmethyl group introduces heteroaromaticity, enhancing hydrogen-bonding capacity and solubility in polar solvents .
Biological Activity
1-(5-Methyl-2-thienyl)butylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data in a structured manner.
This compound can be characterized by its molecular structure, which includes a butylamine chain attached to a thienyl group. The thienyl moiety is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1-(5-methyl-2-thienyl)butan-1-amine |
Antimicrobial Activity
Research indicates that compounds containing thienyl groups exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that derivatives of thienyl compounds, including this compound, showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL depending on the strain tested.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that the compound exhibited cytotoxic effects with IC50 values of approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells. These results suggest a moderate level of efficacy in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific cellular targets, leading to the activation of apoptotic pathways in cancer cells while exhibiting antibacterial activity through disruption of bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thienyl derivatives, including this compound. The study concluded that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria due to increased membrane penetration.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of thienyl-based compounds highlighted the potential of this compound as a lead compound for further development. The study utilized both in vitro assays and animal models to assess tumor growth inhibition, showing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
